molecular formula C35H62N2O15S2 B7839248 SPDP-PEG12-acid

SPDP-PEG12-acid

Cat. No.: B7839248
M. Wt: 815.0 g/mol
InChI Key: JBGRBJAGMDPYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPDP-PEG12-acid is a multifunctional crosslinker used primarily in protein conjugation. It contains a 12-unit polyethylene glycol (PEG) group and a reducible disulfide bond. This compound is known for its ability to form stable but cleavable bonds, making it highly valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

SPDP-PEG12-acid is synthesized by reacting SPDP (succinimidyl 3-(2-pyridyldithio)propionate) with a PEG12 linker. The reaction typically involves the use of N-hydroxysuccinimide (NHS) ester, which reacts with primary amines at a pH of 7-8 in phosphate, carbonate/bicarbonate, or borate buffers . The PEG12 spacer arm enhances the solubility of the crosslinker and the linked proteins compared to crosslinkers with only hydrocarbon spacers .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is typically stored at -20°C to maintain its stability and integrity .

Mechanism of Action

SPDP-PEG12-acid exerts its effects by forming stable but cleavable bonds between proteins. The NHS ester reacts with primary amines to form amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds. These disulfide bonds can be cleaved using reducing agents, allowing for controlled release of the linked molecules .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N2O15S2/c38-33(5-32-53-54-34-3-1-2-6-37-34)36-7-9-42-11-13-44-15-17-46-19-21-48-23-25-50-27-29-52-31-30-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-41-8-4-35(39)40/h1-3,6H,4-5,7-32H2,(H,36,38)(H,39,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGRBJAGMDPYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H62N2O15S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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